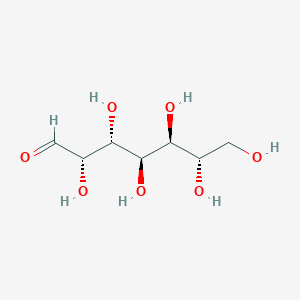
L-glycero-L-galacto-Heptose
Vue d'ensemble
Description
L-Glycero-L-galacto-heptose is a crucial compound used for various applications. It plays a significant role in the development of potential drugs to study chronic diseases like cancer and diabetes . Additionally, its unique properties make it a key ingredient in the production of vaccines, assisting in enhancing their effectiveness .
Synthesis Analysis
The synthesis of L-glycero-L-galacto-heptose involves a diastereoselective organocatalytic syn-selective aldol reaction of dihydroxyacetone (DHA) with d-erythrose . This methodology has been expanded to the synthesis of various higher sugars by means of syn-selective carbon–carbon-bond-forming aldol reactions promoted by primary-based organocatalysts .Molecular Structure Analysis
The molecular formula of L-Glycero-L-galacto-heptose is C7H14O7 . Its IUPAC name is (2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal .Chemical Reactions Analysis
The occurrence, metabolism, and transport of heptuloses, heptitols, and heptoses are integrated in accordance with function to emphasize the importance of these apparently neglected sugars . Results indicate that 7-C sugars share a common precursor and are products of a TKT-dependent heptulose shunt in which Suc-derived Fru 6-P is converted either to Sed 7-P or mannoheptulose 7-P or both in competent tissues and species .Physical And Chemical Properties Analysis
L-Glycero-L-galacto-heptose is a monosaccharide with a molecular weight of 210.18 . It tolerates transformations under slightly acidic conditions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Molybdenum(VI)-Mediated Synthesis : A study by Hricovíniová (2002) describes a practical synthesis of d-glycero-l-galacto-octulose, a derivative of L-glycero-L-galacto-Heptose, using molybdate ions. This process involves stereospecific isomerisation and demonstrates a method for accessing eight-carbon sugars (Hricovíniová, 2002).
Structural Characterization of Derivatives : Dmitriev et al. (1976) researched the acid-catalyzed isopropylidenation of various heptoses, including derivatives of L-glycero-L-galacto-Heptose. This work contributes to understanding the structural aspects of these sugar derivatives (Dmitriev et al., 1976).
Applications in Biochemistry and Molecular Biology
Analogue Synthesis for Biochemical Studies : Balla et al. (2007) synthesized a deoxy analogue of ADP L-glycero-D-manno-heptose, starting from L-lyxose. This derivative serves as a substrate analogue for bacterial ADP heptosyl transferases, useful in biochemical and crystallographic studies (Balla et al., 2007).
Exploring Diastereoselectivity : Khare et al. (1994) explored the synthesis of D-glycero-D-altro-heptose, which is structurally related to L-glycero-L-galacto-Heptose. Their work provides insights into the diastereoselectivity of these compounds, crucial for understanding their biological roles (Khare et al., 1994).
Glycan Recognition and Bioinformatics
Structural Studies in Bacterial Polysaccharides : Hoffman et al. (1977) conducted structural studies on bacterial polysaccharides containing D-glycero-D-galacto-heptose, closely related to L-glycero-L-galacto-Heptose. This research is significant in understanding the role of these sugars in bacterial cell walls and potential targets for antimicrobial agents (Hoffman et al., 1977).
Impact on Glycan Recognition : McMahon et al. (2020) investigated how stereoelectronic effects impact glycan recognition, including sugars like L-glycero-α-D-manno-heptose. Understanding these effects is crucial for developing targeted therapies and diagnostics (McMahon et al., 2020).
Pathways in Bacterial Biosynthesis
Nucleotide-Activated Precursor Biosynthesis : Valvano et al. (2002) reviewed the pathways for biosynthesis of nucleotide-activated heptosyl precursors, including those related to L-glycero-L-galacto-Heptose. This research is vital for understanding bacterial cell surface structures and potential drug targets (Valvano et al., 2002).
Biosynthesis and Genetics of ADP-Heptose : Research by Valvano (1999) delves into the biosynthesis and genetics of ADP-glycero-manno-heptose, a compound related to L-glycero-L-galacto-Heptose. The study provides insights into the genetic aspects of its synthesis, which is essential for understanding bacterial virulence and potential antimicrobial strategies (Valvano, 1999).
Mécanisme D'action
Research suggests an alternative and novel mechanism of action of aminoglycosides in the inhibition of HepI, which directly leads to modification of LPS production in vivo . This finding could change our understanding of how aminoglycoside antibiotics function, with interruption of LPS biosynthesis being an additional and important mechanism of aminoglycoside action .
Orientations Futures
The refined method for the synthesis of L-Glycero-L-galacto-heptose could be of practical value for further biological screening of heptose phosphate derivatives . This could dramatically alter strategies to modify the structure of aminoglycosides to improve the efficacy in fighting bacterial infections .
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-JAIWFUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724983 | |
| Record name | L-glycero-L-galacto-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-glycero-L-galacto-Heptose | |
CAS RN |
20585-65-3 | |
| Record name | L-glycero-L-galacto-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1508528.png)

![N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine](/img/structure/B1508532.png)
![Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B1508537.png)




![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)

![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)